![molecular formula C13H12I3NO4 B14710568 2-[2,4,6-Triiodo-3-(3-oxomorpholin-4-yl)phenyl]propanoic acid CAS No. 21762-13-0](/img/structure/B14710568.png)
2-[2,4,6-Triiodo-3-(3-oxomorpholin-4-yl)phenyl]propanoic acid
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
2-[2,4,6-Triiodo-3-(3-oxomorpholin-4-yl)phenyl]propanoic acid is a complex organic compound characterized by the presence of three iodine atoms, a morpholine ring, and a propanoic acid group
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of 2-[2,4,6-Triiodo-3-(3-oxomorpholin-4-yl)phenyl]propanoic acid typically involves multiple steps, starting with the iodination of a phenyl ring. The introduction of the morpholine ring and the propanoic acid group follows through a series of substitution and condensation reactions. Specific reaction conditions, such as temperature, solvents, and catalysts, are crucial to ensure the desired product’s yield and purity.
Industrial Production Methods
Industrial production of this compound may involve large-scale chemical reactors where the synthesis steps are optimized for efficiency and cost-effectiveness. Continuous monitoring and control of reaction parameters are essential to maintain product quality and consistency.
化学反応の分析
Types of Reactions
2-[2,4,6-Triiodo-3-(3-oxomorpholin-4-yl)phenyl]propanoic acid can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form different products depending on the oxidizing agent used.
Reduction: Reduction reactions can modify the functional groups, leading to derivatives with different properties.
Substitution: The iodine atoms can be substituted with other groups, altering the compound’s reactivity and applications.
Common Reagents and Conditions
Common reagents for these reactions include oxidizing agents like potassium permanganate, reducing agents like sodium borohydride, and various nucleophiles for substitution reactions. Reaction conditions such as temperature, pH, and solvent choice play a significant role in determining the reaction’s outcome.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield carboxylic acids or ketones, while substitution can introduce new functional groups like amines or ethers.
科学的研究の応用
2-[2,4,6-Triiodo-3-(3-oxomorpholin-4-yl)phenyl]propanoic acid has diverse applications in scientific research:
Chemistry: Used as a reagent in organic synthesis and as a precursor for more complex molecules.
Biology: Investigated for its potential as a biochemical probe or imaging agent due to its iodine content.
Medicine: Explored for its potential therapeutic properties, including anti-inflammatory and anticancer activities.
Industry: Utilized in the development of new materials and as a catalyst in various chemical processes.
作用機序
The mechanism by which 2-[2,4,6-Triiodo-3-(3-oxomorpholin-4-yl)phenyl]propanoic acid exerts its effects involves interactions with specific molecular targets. The iodine atoms may facilitate binding to certain proteins or enzymes, altering their activity. The morpholine ring and propanoic acid group contribute to the compound’s overall reactivity and stability, influencing its biological and chemical behavior.
類似化合物との比較
Similar Compounds
2-[2,4,6-Triiodophenyl]propanoic acid: Lacks the morpholine ring, resulting in different reactivity and applications.
2-[2,4,6-Triiodo-3-(3-oxomorpholin-4-yl)phenyl]acetic acid: Similar structure but with an acetic acid group instead of propanoic acid, affecting its chemical properties.
Uniqueness
2-[2,4,6-Triiodo-3-(3-oxomorpholin-4-yl)phenyl]propanoic acid is unique due to the combination of its iodine atoms, morpholine ring, and propanoic acid group
特性
CAS番号 |
21762-13-0 |
|---|---|
分子式 |
C13H12I3NO4 |
分子量 |
626.95 g/mol |
IUPAC名 |
2-[2,4,6-triiodo-3-(3-oxomorpholin-4-yl)phenyl]propanoic acid |
InChI |
InChI=1S/C13H12I3NO4/c1-6(13(19)20)10-7(14)4-8(15)12(11(10)16)17-2-3-21-5-9(17)18/h4,6H,2-3,5H2,1H3,(H,19,20) |
InChIキー |
XFFNHHQOPCDDKA-UHFFFAOYSA-N |
正規SMILES |
CC(C1=C(C(=C(C=C1I)I)N2CCOCC2=O)I)C(=O)O |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


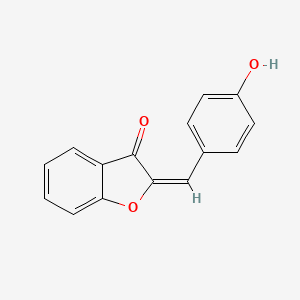
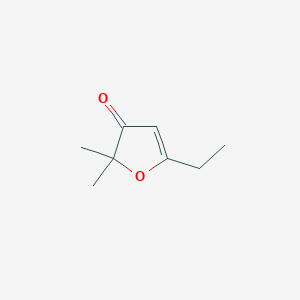
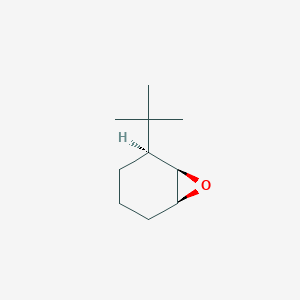
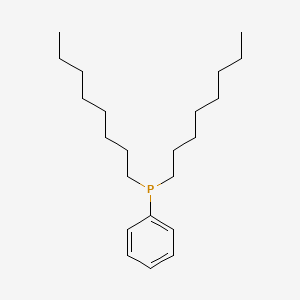
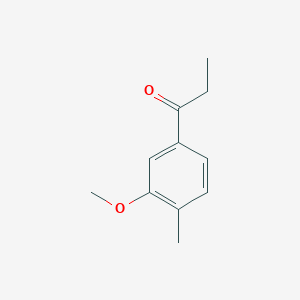
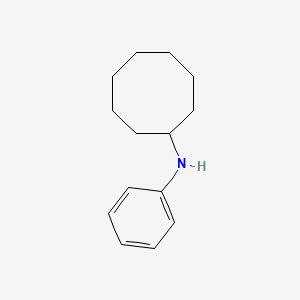
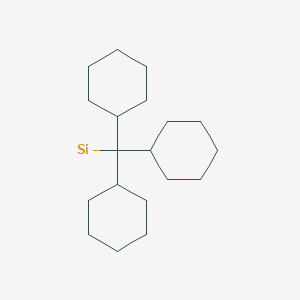

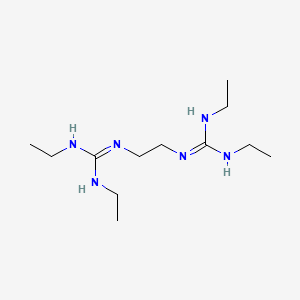
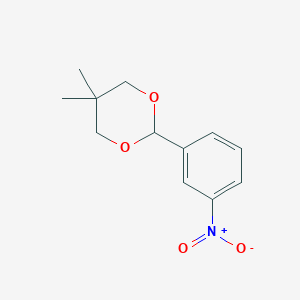

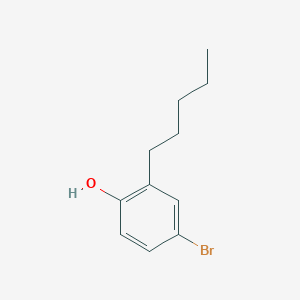
![4-[(3,3-Dimethylbicyclo[2.2.1]heptan-2-yl)methyl]-2-methoxyphenol](/img/structure/B14710557.png)
![1,4,6a-Trimethyl-4-(3-oxobutyl)decahydrocyclopenta[f]isochromene-2,7-dione](/img/structure/B14710576.png)
